

UNC0379 solubility and stability in media

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Compound of Interest

Compound Name: UNC0379

Cat. No.: B15583655

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Application Notes and Protocols: UNC0379

Topic: **UNC0379** Solubility and Stability in Media Audience: Researchers, scientists, and drug development professionals.

Introduction: **UNC0379** is a potent and selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A), with an IC₅₀ of approximately 7.3 μM.[1][2][3] SETD8 is the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1), a critical epigenetic mark involved in DNA damage response, cell cycle progression, and gene regulation.[4][5][6] **UNC0379** also inhibits the methylation of non-histone substrates like PCNA, impacting processes such as DNA virus replication.[4][6] Given its therapeutic potential in oncology and fibrotic diseases, understanding its solubility and stability is paramount for accurate and reproducible experimental design.[2][7] These application notes provide comprehensive data and protocols for the effective use of **UNC0379** in research settings.

Physicochemical and Solubility Data

UNC0379 is an off-white to yellow solid powder with a molecular weight of 413.56 g/mol.[1][7] Proper solubilization is critical for its biological activity. The following tables summarize its solubility in common laboratory solvents and its stability under various storage conditions.

Table 1: Solubility of UNC0379

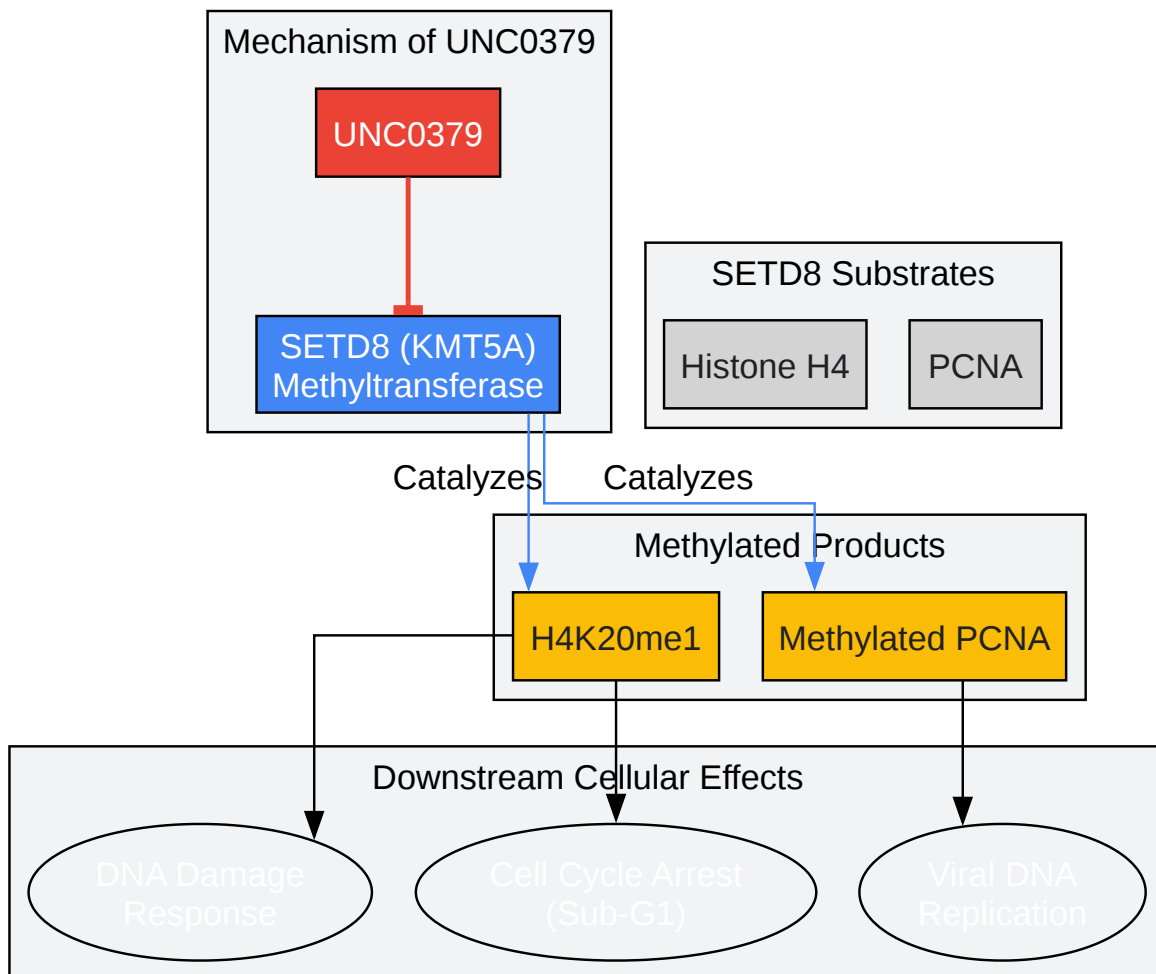
Solvent/Vehicle System	Concentration	Molar Equivalent	Notes	Reference(s)
DMSO	~83 mg/mL	~200.7 mM	Moisture-absorbing DMSO can reduce solubility; use fresh solvent.	[1]
DMSO	≥49.7 mg/mL	≥120.2 mM	-	[3]
DMSO	20 mg/mL	~48.4 mM	-	[8]
DMF	20 mg/mL	~48.4 mM	-	[8]
Ethanol	10 - 30 mg/mL	~24.2 - 72.5 mM	Some sources report insolubility; test on a small scale.	[1][8]
Water	Insoluble	-	-	[1]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	~1.2 mM	Useful for preparing aqueous dilutions from a DMSO stock.	[8]
In Vivo Formulations				
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 6.05 mM	A clear solution is formed. Prepare fresh before use.	[2][7]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	≥ 6.05 mM	A clear solution is formed.	[2][7]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	≥ 6.05 mM	For oral gavage administration.	[7]

Table 2: Stability and Storage of UNC0379

Form	Storage Temperature	Duration	Recommendations	Reference(s)
Solid Powder	-20°C	≥ 3 years	Store desiccated.	[1] [7] [8]
Solid Powder	4°C	2 years	For shorter-term storage.	[7]
Stock Solution in Solvent	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.	[1] [2]
Stock Solution in Solvent	-20°C	1 - 6 months	Shorter stability than at -80°C.	[1] [2] [7]

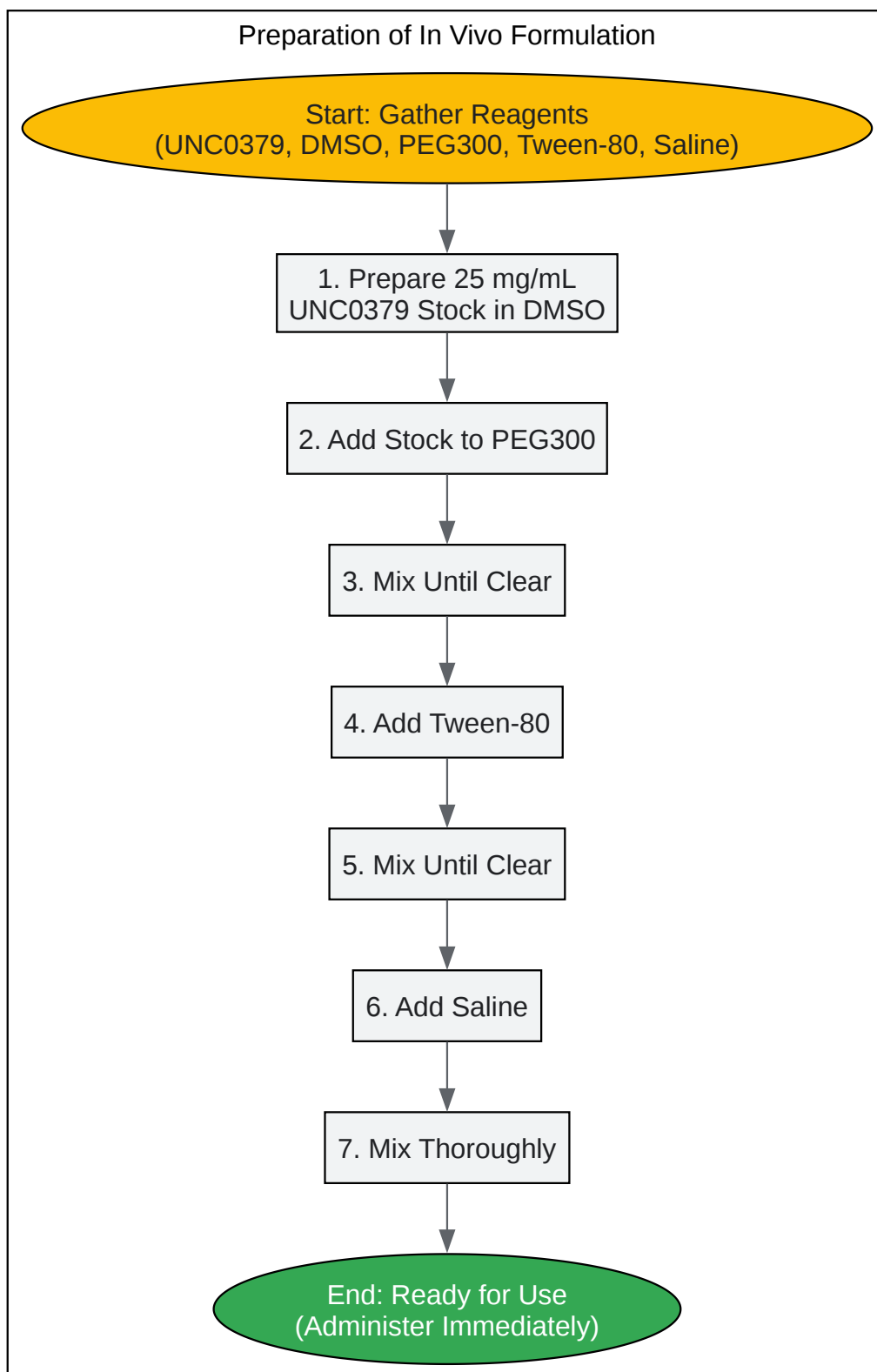
Signaling Pathway and Experimental Workflows

To effectively utilize **UNC0379**, it is crucial to understand its mechanism of action and the proper workflow for its application in experiments.



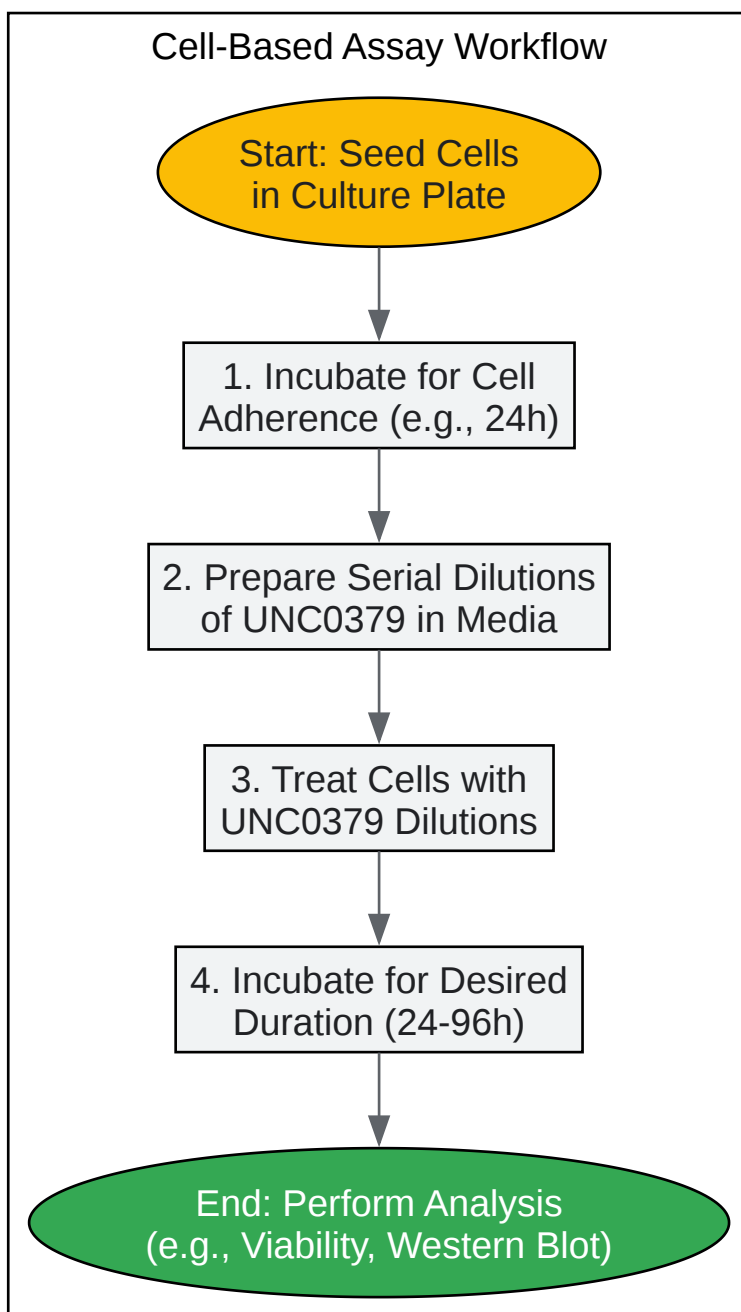
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UNC0379 inhibits SETD8-mediated methylation and downstream pathways.



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Workflow for preparing an aqueous **UNC0379** formulation for in vivo studies.



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A typical experimental workflow for in vitro cell-based assays using **UNC0379**.

Experimental Protocols

The following protocols provide step-by-step guidance for preparing and using **UNC0379**.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Weighing: Accurately weigh out the desired amount of **UNC0379** powder (MW = 413.56 g/mol). For 1 mL of a 10 mM stock, 4.14 mg is required.
- Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
- Mixing: Vortex or sonicate gently until the solid is completely dissolved. A clear, colorless to pale yellow solution should be formed.
- Storage: Aliquot the stock solution into small, single-use volumes in appropriate tubes. Store immediately at -80°C for up to one year.^{[1][2]} Avoid repeated freeze-thaw cycles.^[1]

Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80)

This protocol is adapted from methods yielding a clear solution of ≥ 2.5 mg/mL.^{[2][7]} The final formulation will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

- Prerequisites: Prepare a clear stock solution of **UNC0379** in DMSO (e.g., 25 mg/mL). Prepare sterile saline (0.9% NaCl in water).
- Step 1: In a sterile tube, add 400 μ L of PEG300.
- Step 2: Add 100 μ L of the 25 mg/mL **UNC0379** DMSO stock to the PEG300. Mix thoroughly by vortexing until the solution is clear.
- Step 3: Add 50 μ L of Tween-80 to the mixture. Mix again until the solution is clear and homogenous.
- Step 4: Add 450 μ L of sterile saline to bring the total volume to 1 mL.
- Final Mix: Vortex the final solution thoroughly. The solution should remain clear.
- Usage: Use the formulation immediately after preparation for optimal results.^[1]

Protocol 3: General Cell Viability Assay (e.g., MTT or CCK-8)

This protocol outlines a general procedure for assessing the effect of **UNC0379** on cell proliferation or viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Compound Preparation:** Prepare a 2X working concentration of **UNC0379** by diluting the DMSO stock solution in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 20 µM). Include a vehicle control (medium with the same final percentage of DMSO as the highest **UNC0379** concentration).
- **Cell Treatment:** Remove the old medium from the cells and add 100 µL of the prepared **UNC0379** dilutions or vehicle control to the appropriate wells.
- **Incubation:** Return the plate to the incubator for the desired treatment duration (e.g., 72 or 96 hours).^[7]
- **Viability Assessment:** After incubation, assess cell viability using a standard method such as MTT or CCK-8, following the manufacturer's instructions.
- **Data Analysis:** Read the absorbance on a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Disclaimer: These protocols and notes are intended for research use only. Please refer to the specific product datasheet and relevant literature for the most accurate and up-to-date information. All laboratory work should be conducted with appropriate safety precautions.

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